(Ferrocenylmethyl)trimethylammonium chloride

Description

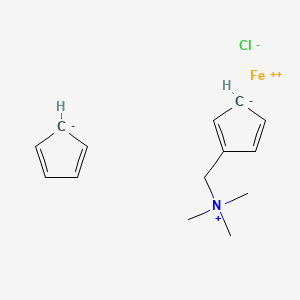

(Ferrocenylmethyl)trimethylammonium chloride (FcNCl) is a quaternary ammonium salt featuring a ferrocene moiety linked to a trimethylammonium group via a methylene bridge. Its synthesis involves ion exchange from the iodide form (FcNI) using Amberlite IRA-900Cl resin, yielding high purity (>98%) chloride salts . FcNCl is notable for its redox-active ferrocene core, enabling applications in electrochemistry, such as decoupled water splitting and flow batteries . It also demonstrates high binding affinity in supramolecular chemistry (e.g., Kd = 0.27 nM with cucurbit[8]uril) .

Properties

IUPAC Name |

cyclopenta-1,3-diene;cyclopenta-1,4-dien-1-ylmethyl(trimethyl)azanium;iron(2+);chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N.C5H5.ClH.Fe/c1-10(2,3)8-9-6-4-5-7-9;1-2-4-5-3-1;;/h4-7H,8H2,1-3H3;1-5H;1H;/q;-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVQIXUCSDNCTDO-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CC1=C[CH-]C=C1.[CH-]1C=CC=C1.[Cl-].[Fe+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20ClFeN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83617-79-2 | |

| Record name | (Ferrocenylmethyl)trimethylammonium Chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

(Ferrocenylmethyl)trimethylammonium chloride can be synthesized through a multi-step process. One common method involves the reaction of ferrocene with chloromethyltrimethylammonium chloride in the presence of a base. The reaction typically proceeds as follows:

- A base, such as sodium hydroxide , is used to facilitate the reaction.

- The reaction mixture is stirred at room temperature for several hours.

- The product is then purified through recrystallization or column chromatography .

Ferrocene: is reacted with .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory methods, with optimizations for scale, yield, and cost-effectiveness. Industrial processes may involve continuous flow reactors and automated purification systems to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions

(Ferrocenylmethyl)trimethylammonium chloride undergoes various chemical reactions, including:

Oxidation: The ferrocene moiety can be oxidized to ferrocenium, which is a stable cation.

Reduction: The compound can be reduced back to ferrocene from ferrocenium.

Substitution: The trimethylammonium group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include and .

Reduction: Reducing agents such as are often used.

Substitution: Nucleophiles like sodium methoxide can be employed for substitution reactions.

Major Products Formed

Oxidation: Formation of .

Reduction: Regeneration of .

Substitution: Formation of various substituted ferrocene derivatives.

Scientific Research Applications

Electrochemical Applications

Electrochemical Sensors:

(Ferrocenylmethyl)trimethylammonium chloride is widely recognized for its role in the development of electrochemical sensors. Its ability to facilitate electron transfer makes it valuable for detecting analytes in environmental and biological samples. The compound's redox properties allow it to enhance sensitivity in electrochemical assays, making it a crucial component in biosensors designed for real-time monitoring of pollutants or biomolecules .

Case Study: Redox Cycling in Immunosensors

A notable study explored the use of this compound in immunosensors through redox cycling techniques. The research demonstrated that the incorporation of this compound significantly improved the detection limits and sensitivity of assays for pathogens like E. coli, achieving detection limits as low as 10 fg/mL .

Pharmaceutical Development

Drug Design:

This compound serves as a building block in the synthesis of novel pharmaceuticals. Its unique structure can enhance bioactivity and selectivity, making it a candidate for drug design initiatives aimed at developing targeted therapies .

Case Study: Reactive Oxygen Species Generation

Research has indicated that this compound can generate reactive oxygen species (ROS), which are critical in therapeutic mechanisms against various diseases, including cancer. Its application in drug delivery systems has been investigated, particularly for its potential to improve the efficacy of anticancer agents through enhanced cellular uptake.

Material Science

Conductive Polymers:

In materials science, this compound is incorporated into polymer matrices to improve conductivity and stability. This property is essential for creating advanced materials used in electronics and energy storage devices, such as batteries and supercapacitors .

Table 1: Properties of Materials Incorporating this compound

| Material Type | Conductivity Improvement | Stability Enhancement | Application Area |

|---|---|---|---|

| Conductive Polymers | High | Moderate | Electronics |

| Energy Storage Devices | Very High | High | Batteries, Supercapacitors |

Nanotechnology

Nanostructured Materials:

this compound plays a critical role in the fabrication of nanostructured materials. Its properties facilitate advancements in drug delivery systems, allowing for targeted therapies that enhance therapeutic effects while minimizing side effects .

Case Study: Nanocarriers for Drug Delivery

Research has demonstrated that nanoparticles functionalized with this compound can significantly improve drug solubility and bioavailability. These nanocarriers have shown promise in delivering hydrophobic drugs effectively to target sites within the body.

Biochemical Analysis

Biochemical Properties:

The compound interacts with various enzymes and proteins, facilitating electron transfer processes essential for biochemical reactions. Its role as an electron transfer agent is vital in studies involving redox-active proteins like cytochrome c.

Table 2: Biochemical Interactions Involving this compound

| Interaction Type | Target Molecule | Effect on Function |

|---|---|---|

| Electron Transfer | Cytochrome c | Enhanced electron transport |

| Modulation of Signaling | Redox-sensitive proteins | Altered gene expression |

Mechanism of Action

The mechanism of action of (ferrocenylmethyl)trimethylammonium chloride primarily involves its redox properties. The ferrocene moiety can undergo reversible oxidation and reduction, making it an excellent candidate for redox reactions. The trimethylammonium group enhances the solubility of the compound in aqueous solutions, facilitating its use in various applications. The molecular targets and pathways involved include interactions with redox-active enzymes and electron transfer processes .

Comparison with Similar Compounds

Structural and Functional Differences

Quaternary ammonium salts (QACs) share a cationic N⁺(CH₃)₃ group but differ in substituents, influencing their properties:

Electrochemical and Physical Properties

- SHE, lower than benzoquinone (0.86 V) but with higher solubility (4 M vs. 0.65 M for BQDS) .

- Permeability : FcNCl has lower membrane permeability (5.28×10⁻¹¹ cm²/s) compared to BTMAP-Vi (3.17×10⁻¹⁰ cm²/s) .

- Thermal Stability : Choline chloride decomposes at 302°C, while FcNCl’s ferrocene moiety enhances thermal resilience .

Limitations and Challenges

- Toxicity : TMAC and long-chain QACs (e.g., SOAC) may accumulate in ecosystems, requiring careful disposal .

- Stability : Choline chloride is hygroscopic and degrades in alkaline conditions, limiting formulation flexibility .

- Cost : FcNCl’s ferrocene backbone increases synthesis costs compared to simpler QACs like TMAC.

Biological Activity

(Ferrocenylmethyl)trimethylammonium chloride (FcNCl) is a compound that exhibits significant biological activity, particularly due to its unique redox properties. This article explores its biochemical characteristics, cellular effects, mechanisms of action, and potential applications in various fields.

The compound is characterized by its ferrocene moiety , which allows it to undergo reversible oxidation and reduction. This property is crucial for its role as an electron transfer agent in biochemical reactions. The trimethylammonium group enhances its binding affinity to negatively charged biomolecules, facilitating interactions with various enzymes and proteins, including cytochrome c and other redox-active proteins.

2. Cellular Effects

The influence of this compound on cellular processes is multifaceted:

- Cell Signaling: It modulates signaling pathways involving redox-sensitive proteins, affecting gene expression through transcription factors sensitive to redox changes.

- Metabolic Pathways: The compound participates in critical redox reactions that are essential for cellular metabolism .

- Oxidative Stress Response: By donating electrons, it can inhibit enzymes sensitive to oxidative stress, thus reducing oxidative damage within cells.

3. Molecular Mechanism

At the molecular level, the compound acts primarily through its redox properties:

- Electron Transfer: It can function as either an electron donor or acceptor depending on the cellular environment.

- Enzyme Interaction: The compound binds to redox-active sites on enzymes, facilitating or inhibiting their activity based on the redox state of the cell .

4. Temporal Effects in Laboratory Settings

Research indicates that the effects of this compound can vary over time due to stability and degradation factors:

- Stability: The compound remains stable under dry conditions but may degrade in moisture or light, affecting its efficacy in long-term studies.

- Degradation Impact: Long-term exposure can diminish its biological effects due to gradual degradation.

5. Chemical Reactions Analysis

This compound participates in several chemical reactions:

| Reaction Type | Description | Major Products |

|---|---|---|

| Oxidation | Oxidation of ferrocene moiety | Ferrocenium |

| Reduction | Reduction back to ferrocene | Ferrocene |

| Substitution | Nucleophilic substitution | Various substituted derivatives |

Common reagents for these reactions include oxidizing agents for oxidation and reducing agents for reduction processes .

6. Scientific Research Applications

The compound has a wide range of applications in scientific research:

- Chemistry: Utilized as a redox-active compound in electrochemical studies and as a catalyst in organic synthesis.

- Biology: Investigated for potential use in bioelectronic devices and as a probe for studying biological redox processes.

- Medicine: Explored for drug delivery systems and anticancer applications due to its ability to generate reactive oxygen species .

- Industry: Used in developing advanced materials for energy storage, such as redox flow batteries .

7. Case Studies

Recent studies have highlighted the anticancer properties of ferrocene-based compounds, including this compound:

- A study demonstrated that compounds with the ferrocene motif exhibited significant cytotoxic activity against various cancer cell lines due to their ability to generate electrophilic species capable of reacting with cellular nucleophiles .

- Another investigation reported that modifications to the ferrocene structure enhanced its bioavailability and antioxidant capacity, making it a promising candidate for therapeutic applications .

Q & A

Basic Research Questions

Q. What are the recommended synthesis protocols for (ferrocenylmethyl)trimethylammonium chloride, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves quaternization of ferrocenylmethylamine with methyl chloride or alkylation of trimethylamine with a ferrocenylmethyl halide. Key variables include solvent choice (e.g., THF or acetonitrile), temperature (50–80°C), and reaction time (12–24 hrs). Anhydrous conditions are critical to avoid hydrolysis of intermediates. Yields can be optimized by controlling stoichiometry (1:1.2 molar ratio of amine to alkylating agent) and using catalysts like triethylamine to neutralize HCl byproducts . Post-synthesis purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, methanol/dichloromethane eluent) is recommended.

Q. Which analytical techniques are most effective for characterizing purity and structural integrity?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR confirms the presence of ferrocene protons (δ 4.0–4.5 ppm for Cp rings) and quaternary ammonium groups (δ 3.1–3.3 ppm for N⁺(CH₃)₃) .

- X-ray Diffraction (XRD) : Resolves crystal structure, particularly the orientation of the ferrocene moiety relative to the ammonium group .

- Electrochemistry (Cyclic Voltammetry) : Identifies redox behavior (e.g., Fe²⁺/Fe³⁺ couple at ~0.4 V vs. Ag/AgCl), which is sensitive to counterion interactions .

- Elemental Analysis : Validates stoichiometry (C, H, N, Cl) with ≤1% deviation from theoretical values .

Q. How does pH affect the stability of this compound in aqueous solutions?

- Methodological Answer : The compound is stable in neutral to mildly acidic conditions (pH 5–6) but degrades in alkaline environments (pH >8) due to hydroxide-induced cleavage of the ammonium-ferrocene bond. For long-term storage, buffer solutions (e.g., phosphate buffer, pH 6.5) or lyophilization are recommended. Stability assays using UV-Vis spectroscopy (monitoring absorbance at 450 nm for ferrocene) over 48 hours can quantify decomposition rates .

Advanced Research Questions

Q. What strategies resolve contradictions in reported electrochemical properties across studies?

- Methodological Answer : Discrepancies in redox potentials often arise from variations in electrolyte composition (e.g., chloride vs. perchlorate counterions) or solvent polarity. Standardize conditions by:

- Using non-coordinating electrolytes (e.g., TBAPF₆ in acetonitrile).

- Controlling oxygen levels (argon-purged cells) to prevent ferrocene oxidation.

- Cross-referencing with ferrocene internal standards (e.g., Fc/Fc⁺ at 0 V) . Conflicting data may also stem from impurities; combine cyclic voltammetry with mass spectrometry to detect degradation products .

Q. How can this compound be utilized in designing redox-active surfactants for catalytic systems?

- Methodological Answer : The ferrocene group enables electron-transfer reactions, while the quaternary ammonium acts as a cationic surfactant. Applications include:

- Electrocatalysis : Stabilize nanoparticles (e.g., Au or Pt) on electrodes via electrostatic interactions. Test catalytic efficiency for reactions like oxygen reduction using rotating disk electrode (RDE) setups .

- Micellar Catalysis : Form redox-responsive micelles in water. Critical micelle concentration (CMC) can be determined via conductivity measurements or pyrene fluorescence .

- Table : Example surfactant properties

| Property | Value (Typical) | Method |

|---|---|---|

| CMC (in H₂O) | 0.5–1.0 mM | Conductivity |

| Redox Potential (V) | +0.4 to +0.6 | Cyclic Voltammetry |

| Hydrodynamic Diameter | 5–10 nm | Dynamic Light Scattering |

Q. What are the challenges in integrating this compound into bioelectrochemical sensors, and how are they addressed?

- Methodological Answer : Challenges include biocompatibility and interference from biological matrices. Strategies:

- Surface Functionalization : Covalently attach the compound to gold electrodes via thiolated ferrocene derivatives. Validate using XPS for S-Au bonds .

- Interference Mitigation : Use permselective membranes (e.g., Nafion) to block anions like ascorbate. Calibrate sensors in simulated biological fluids (e.g., PBS with 0.1% BSA) .

- Stability Testing : Monitor signal drift over 72 hours in serum; <5% loss indicates robustness .

Data Contradiction Analysis

Q. Why do some studies report conflicting thermal decomposition temperatures?

- Methodological Answer : Variations arise from differences in sample purity (e.g., residual solvents act as plasticizers) and heating rates (standardize at 10°C/min). Thermogravimetric analysis (TGA) under nitrogen vs. air can alter decomposition pathways. For accurate comparisons, use high-purity samples (≥98% by HPLC) and replicate conditions across labs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.